molecular formula C26H29ClN2O2 B12116006 1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol

1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol

Cat. No.: B12116006
M. Wt: 437.0 g/mol
InChI Key: FEFMLCGFAXNKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 4-phenylphenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the intermediate 4-(5-chloro-2-methylphenyl)piperazine.

    Attachment of the Phenylphenoxy Group: The intermediate is then reacted with 4-phenylphenol in the presence of a suitable base and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Final Propanol Addition: The final step involves the addition of a propanol group to the intermediate compound through a nucleophilic substitution reaction, typically using a halogenated propanol derivative and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Chlorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol: Similar structure but with a different substitution pattern on the phenyl ring.

    1-[4-(4-Chlorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol: Another analog with a different chlorophenyl substitution.

    1-[4-(5-Bromo-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol: Bromine substitution instead of chlorine.

Uniqueness

1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl ring, along with the phenylphenoxy group, provides distinct steric and electronic properties that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H29ClN2O2

Molecular Weight

437.0 g/mol

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C26H29ClN2O2/c1-20-7-10-23(27)17-26(20)29-15-13-28(14-16-29)18-24(30)19-31-25-11-8-22(9-12-25)21-5-3-2-4-6-21/h2-12,17,24,30H,13-16,18-19H2,1H3

InChI Key

FEFMLCGFAXNKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.